molecular formula C21H18N2O4 B5835411 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Cat. No.: B5835411
M. Wt: 362.4 g/mol
InChI Key: HLBMKNJUEOMHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and diverse biological activities, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the enhancement of antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one in lab experiments include its unique chemical structure, diverse biological activities, and potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. These include:
1. Further investigation of its mechanism of action and signaling pathways.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Development of novel synthetic derivatives with enhanced biological activities.
4. Investigation of its potential applications in combination therapies with other drugs.
5. Studies on its pharmacokinetics and pharmacodynamics in animal models.
6. Investigation of its potential applications in the field of regenerative medicine.
7. Exploration of its potential applications in the treatment of infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical structure and diverse biological activities. Its potential therapeutic applications have been explored in various scientific studies, and it has shown promise in the treatment of various diseases. Future research in this field is necessary to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves the reaction of 2-methyl-4H-chromen-4-one with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable base and a solvent. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.

Scientific Research Applications

The potential therapeutic applications of 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one have been explored in various scientific studies. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

7,8-dimethoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13-18(14-11-22-23(12-14)15-7-5-4-6-8-15)19(24)16-9-10-17(25-2)21(26-3)20(16)27-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBMKNJUEOMHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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